molecular formula C18H9ClF3N3O B2954405 2-Phenoxy-5-(3-chloro-5-trifluoromethyl-2-pyridyl)-3-cyanopyridine CAS No. 339011-81-3

2-Phenoxy-5-(3-chloro-5-trifluoromethyl-2-pyridyl)-3-cyanopyridine

Cat. No.: B2954405
CAS No.: 339011-81-3
M. Wt: 375.74
InChI Key: ZGWDIKBKUCAGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenoxy-5-(3-chloro-5-trifluoromethyl-2-pyridyl)-3-cyanopyridine is a complex organic compound that features a pyridine ring substituted with phenoxy, chloro, trifluoromethyl, and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-5-(3-chloro-5-trifluoromethyl-2-pyridyl)-3-cyanopyridine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-5-(3-chloro-5-trifluoromethyl-2-pyridyl)-3-cyanopyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenoxy-5-(3-chloro-5-trifluoromethyl-2-pyridyl)-3-cyanopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxy-5-(3-chloro-5-trifluoromethyl-2-pyridyl)-3-cyanopyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenoxy-5-(3-chloro-5-trifluoromethyl-2-pyridyl)-3-cyanopyridine is unique due to the combination of its substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9ClF3N3O/c19-15-7-13(18(20,21)22)10-24-16(15)12-6-11(8-23)17(25-9-12)26-14-4-2-1-3-5-14/h1-7,9-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWDIKBKUCAGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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